molecular formula C10H15ClN2O2S B1274520 3-amino-4-chloro-N,N-diethylbenzenesulfonamide CAS No. 71794-12-2

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

Cat. No.: B1274520
CAS No.: 71794-12-2
M. Wt: 262.76 g/mol
InChI Key: ATLJZSHHIYIYJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-amino-4-chloro-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Properties

IUPAC Name

3-amino-4-chloro-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJZSHHIYIYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389536
Record name 3-amino-4-chloro-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71794-12-2
Record name 3-amino-4-chloro-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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